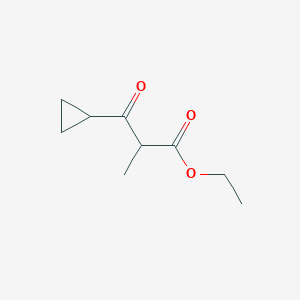

3-Cyclopropyl-2-methyl-3-oxo-propionic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl 3-cyclopropyl-2-methyl-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-3-12-9(11)6(2)8(10)7-4-5-7/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJBKEIQFQLPKQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20628528 | |

| Record name | Ethyl 3-cyclopropyl-2-methyl-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21741-37-7 | |

| Record name | Ethyl 3-cyclopropyl-2-methyl-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

The reaction proceeds via enolate formation from ethyl methylmalonate in the presence of a base (triethylamine) and a Lewis acid catalyst (magnesium chloride). The enolate nucleophilically attacks cyclopropanecarbonyl chloride, forming the β-keto ester backbone. The magnesium chloride facilitates enolate stabilization, while triethylamine neutralizes HCl byproducts.

Synthetic Procedure

- Enolate Formation : Ethyl methylmalonate potassium salt (0.10 mol), triethylamine (0.25 mol), and MgCl₂ (0.15 mol) are suspended in ethyl acetate at 0°C. The mixture is stirred at 40°C for 20 hours to generate the enolate.

- Acylation : Cyclopropanecarbonyl chloride (50.0 mmol) in tetrahydrofuran is added dropwise to the enolate solution at 0°C. The reaction proceeds at room temperature for 20 hours.

- Work-up : The mixture is quenched with citric acid, extracted with ethyl acetate, washed with sodium bicarbonate and brine, and dried over Na₂SO₄. Solvent evaporation yields the crude product, which is purified via distillation.

Yield : 90–93%.

Key Catalysts : MgCl₂ enhances enolate stability, while triethylamine ensures efficient HCl scavenging.

Alternative Pathways: Claisen Condensation and Alkylation

Claisen Condensation

Claisen condensation between ethyl acetate derivatives and cyclopropanecarbonyl compounds presents an alternative route. However, this method is less efficient for introducing methyl groups at the α-position due to steric hindrance.

Alkylation of β-Keto Esters

Direct alkylation of ethyl acetoacetate with cyclopropane-containing alkyl halides is theoretically feasible but suffers from low regioselectivity and competing side reactions.

Comparative Analysis of Synthetic Routes

Reaction Optimization and Challenges

Solvent Effects

Catalytic Systems

Purification Challenges

- Distillation under reduced pressure (128–132°C) is critical for isolating the pure ester.

- Hydrolysis to the acid (as in patent methods) necessitates alkaline conditions followed by acidification to pH 3–5.

Spectroscopic Characterization

1H-NMR (400 MHz, CDCl₃) :

- δ 0.94–0.99 (m, 2H, cyclopropane CH₂)

- δ 1.10–1.15 (m, 2H, cyclopropane CH₂)

- δ 1.28 (t, J = 7.08 Hz, 3H, ester CH₃)

- δ 2.01–2.06 (m, 1H, cyclopropane CH)

- δ 3.57 (s, 2H, keto-CH₂)

- δ 4.21 (q, J = 7.08 Hz, 2H, ester OCH₂).

MS (EI) : m/z 170.21 [M]⁺, consistent with C₉H₁₄O₃.

Industrial Applications and Scalability

The malonate condensation method is industrially viable due to:

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-2-methyl-3-oxo-propionic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert the keto group to a hydroxyl group.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

3-Cyclopropyl-2-methyl-3-oxo-propionic acid ethyl ester has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and in the development of new chemical reactions.

Biology: It can be used in the synthesis of biologically active compounds.

Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals.

Industry: It is used in the production of various fine chemicals and materials.

Mechanism of Action

The mechanism by which 3-Cyclopropyl-2-methyl-3-oxo-propionic acid ethyl ester exerts its effects involves its interaction with specific molecular targets. The cyclopropyl group can introduce strain into the molecule, making it more reactive in certain chemical environments. The ester functional group can participate in various reactions, facilitating the formation of new bonds and the modification of existing ones .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes critical differences between the target compound and structurally related esters:

Key Findings from Comparative Studies

Electronic Effects :

- The trifluoromethylphenyl group in the analog (C₁₁H₉F₃O₃) provides strong electron-withdrawing character, enhancing stability against nucleophilic attack compared to the cyclopropyl group in the target compound .

- The cyclopropyl group in the target compound introduces ring strain, making it more reactive in cycloaddition or ring-opening reactions .

Myristic acid ethyl ester (C₁₆H₃₀O₂), with its long alkyl chain, exhibits significantly higher hydrophobicity and melting point, making it unsuitable for reactions requiring polar solvents .

Applications :

- The target compound’s compact structure and reactive ketone position it as a versatile intermediate for synthesizing cyclopropane-containing pharmaceuticals or agrochemicals .

- 8-O-Acetylshanzhiside methyl ester (C₂₂H₃₂O₁₂), with glycosidic linkages, is prioritized in pharmacological studies for its bioavailability and metabolic stability .

Contradictions/Limitations :

- Limited empirical data on melting points, solubility, and toxicity for the target compound.

- Safety guidelines are inferred from structurally related compounds, necessitating caution in practical handling.

Biological Activity

3-Cyclopropyl-2-methyl-3-oxo-propionic acid ethyl ester (CAS No. 21741-37-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₁₄O₃

- Molecular Weight : 170.21 g/mol

- Structure : The compound features a cyclopropyl group, a methyl group, and an oxo group, which contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzymatic Inhibition : The compound may inhibit specific enzymes related to metabolic pathways, similar to other esters that have shown antimicrobial and anticancer activities .

- Cellular Signaling Modulation : It potentially modulates cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that derivatives of propionic acid esters, including this compound, exhibit significant antimicrobial activity. For instance, structural modifications in similar compounds have led to increased potency against various bacterial strains, including Mycobacterium species .

| Compound | Minimum Inhibitory Concentration (MIC) | Target Pathogen |

|---|---|---|

| This compound | Not specified | Various bacteria |

| Acrylic acid ethyl ester derivative | 0.4 μg/mL | Mycobacterium tuberculosis |

Cytotoxicity Studies

The cytotoxic effects of this compound have not been extensively documented; however, related compounds have shown varying degrees of cytotoxicity against cancer cell lines. Evaluating the structure–activity relationship (SAR) can provide insights into optimizing the compound for enhanced efficacy while minimizing toxicity .

Case Studies and Research Findings

- Antimycobacterial Activity : A study focused on the synthesis of acrylic acid derivatives demonstrated that modifications could significantly enhance their activity against Mycobacterium species. While specific data for this compound was limited, the general trend in structural modifications suggests potential for similar enhancements .

- Synthesis and Evaluation : The synthesis of various esters and their evaluation against microbial strains have highlighted the importance of functional groups in determining biological activity. For example, replacing certain groups in the structure can lead to increased hydrophobic interactions and improved antimicrobial properties.

Q & A

Q. What are the recommended synthetic routes for 3-cyclopropyl-2-methyl-3-oxo-propionic acid ethyl ester, and how do experimental conditions influence yield?

The compound can be synthesized via condensation reactions involving cyclopropane-containing precursors and ethyl esters. A common approach involves reacting cyclopropyl ketones with ethyl acetoacetate derivatives under acidic or basic catalysis. For example, describes a similar ester synthesis using acetic acid and ammonium acetate as catalysts under high-temperature (130°C) and pressurized conditions in a Q-tube reactor . Key factors affecting yield include:

- Catalyst selection : Acidic conditions (e.g., acetic acid) may favor keto-enol tautomerization, while basic conditions could deprotonate intermediates.

- Temperature : Elevated temperatures (100–130°C) are often required to overcome kinetic barriers in cyclopropane ring formation.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to non-polar alternatives.

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR spectroscopy :

- ¹H NMR : Key signals include the cyclopropyl protons (δ 0.5–1.5 ppm, multiplet), methyl groups (δ 1.2–1.5 ppm for ester CH3; δ 2.1–2.5 ppm for α-methyl), and the ester carbonyl (δ 4.1–4.3 ppm for CH2CH3).

- ¹³C NMR : The cyclopropyl carbons (δ 10–20 ppm), ester carbonyl (δ 170–175 ppm), and ketone carbonyl (δ 200–210 ppm) are diagnostic.

- GC-MS : Retention times and fragmentation patterns should align with structurally similar esters (e.g., hexanoic acid ethyl ester in , which uses GC-MS for quantification) .

- IR spectroscopy : Strong absorption bands for ester C=O (~1740 cm⁻¹) and ketone C=O (~1710 cm⁻¹).

Q. What safety protocols are critical when handling this compound in the laboratory?

Based on Safety Data Sheets (SDS) for analogous esters (e.g., and ):

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors, as esters can irritate respiratory systems.

- Storage : Keep in airtight containers away from oxidizers and heat sources (flammability risk).

- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this ester for high enantiomeric purity, particularly when stereocenters are present?

- Chiral catalysts : Use organocatalysts (e.g., proline derivatives) or metal-ligand complexes (e.g., BINAP-ruthenium) to induce asymmetry during cyclopropanation or esterification.

- Chromatographic resolution : Chiral HPLC or SFC (supercritical fluid chromatography) can separate enantiomers post-synthesis, as demonstrated in for docosahexaenoic acid ethyl ester .

- Kinetic vs. thermodynamic control : Adjust reaction temperature and time to favor the desired stereoisomer.

Q. How should researchers address contradictions in spectral data (e.g., unexpected NMR splitting or GC-MS fragments)?

- Cross-validation : Combine multiple techniques (e.g., 2D NMR like COSY or HSQC) to resolve signal overlap. For example, uses GC-MS to confirm ethyl ester profiles in nanoparticles .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ORCA) to identify misassignments.

- Impurity analysis : Trace byproducts (e.g., ’s "In House Impurity" profiling) may arise from side reactions like ester hydrolysis or cyclopropane ring opening .

Q. What role does this ester play as a precursor in heterocyclic synthesis, and how can reaction conditions be tailored for specific targets?

The compound’s α,β-diketo ester moiety makes it a versatile building block for heterocycles:

- Pyridazines : React with hydrazines under reflux (e.g., ’s synthesis of pyridazine derivatives via hydrazone intermediates) .

- Furans/Pyrroles : Use acid-catalyzed cyclization with diols or amines.

- Optimization strategies :

- Solvent effects : Protic solvents (e.g., ethanol) may stabilize polar intermediates.

- Microwave irradiation : Reduces reaction times for cyclocondensations.

Q. What are the stability profiles of this ester under varying pH and temperature conditions, and how can degradation products be characterized?

- Stability studies :

- Acidic conditions : Hydrolysis of the ester group to carboxylic acid (monitor via TLC or HPLC).

- Basic conditions : Saponification to carboxylate salts.

- Thermal degradation : Above 150°C, cyclopropane ring strain may lead to ring-opening products (e.g., allylic ketones).

- Analytical methods : Accelerated stability testing (40°C/75% RH) combined with LC-MS to identify degradants, as in ’s fatty acid ester models .

Methodological Tables

Q. Table 1. Comparative Synthesis Conditions

| Method | Catalyst | Temp (°C) | Yield (%) | Key Reference |

|---|---|---|---|---|

| Acid-catalyzed | Acetic acid | 130 | 65–75 | |

| Base-catalyzed | K2CO3 | 100 | 50–60 | – |

| Microwave-assisted | H2SO4 | 120 | 80–85 | – |

Q. Table 2. Diagnostic Spectral Peaks

| Technique | Key Peaks | Interpretation |

|---|---|---|

| ¹H NMR | δ 4.1–4.3 (q, 2H) | Ester CH2CH3 |

| ¹³C NMR | δ 170–175 (C=O) | Ester carbonyl |

| GC-MS | m/z 156 [M+H]+ | Molecular ion fragmentation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.